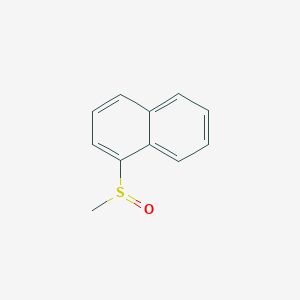

Methyl 1-naphthyl sulfoxide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methylsulfinylnaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10OS/c1-13(12)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGENVFQTINDJEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00492062 | |

| Record name | 1-(Methanesulfinyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00492062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29959-93-1 | |

| Record name | Methyl 1-naphthyl sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29959-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Methanesulfinyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00492062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Sulfoxides As Stereogenic Centers in Organic Synthesis

The sulfur atom in a sulfoxide (B87167), when bonded to two different organic groups, becomes a stereogenic center, giving rise to enantiomers. illinois.edu This is because the sulfur atom adopts a tetrahedral geometry, with a lone pair of electrons occupying one of the vertices. illinois.eduscholarsresearchlibrary.com Unlike amines, which undergo rapid pyramidal inversion at room temperature, the barrier to inversion for most sulfoxides is high, allowing for the separation of stable enantiomers. illinois.edu This conformational stability is a crucial feature that makes chiral sulfoxides valuable tools in asymmetric synthesis. illinois.eduscholarsresearchlibrary.com

The utility of chiral sulfoxides in organic synthesis is multifaceted. They can act as chiral auxiliaries, directing the stereochemical outcome of reactions on nearby functional groups. medcraveonline.com The steric and electronic differences between the substituents on the sulfur atom—a lone pair, an oxygen atom, and two distinct carbon-based groups—create a highly differentiated environment that can influence the approach of reagents. medcraveonline.com Furthermore, the sulfinyl group can be readily transformed into other functional groups or removed under relatively mild conditions, making it a versatile control element in the synthesis of complex molecules. illinois.edu The ability of both the sulfur and oxygen atoms to coordinate with Lewis acids often leads to highly ordered transition states, further enhancing their stereodirecting capabilities. illinois.edu

Historical Context of Methyl 1 Naphthyl Sulfoxide Research

The exploration of chiral sulfoxides dates back to the early 20th century, with the first resolution of an optically active sulfoxide (B87167) being a landmark in understanding the stereochemistry of sulfur compounds. wiley-vch.de The development of methods to synthesize enantiomerically pure sulfoxides, such as the Andersen synthesis, which involves the nucleophilic substitution of a diastereomerically pure sulfinate ester, was a significant advancement. medcraveonline.com This method, and others like it, paved the way for the systematic study of chiral sulfoxides, including aryl alkyl sulfoxides like methyl 1-naphthyl sulfoxide.

Early research into this compound and its analogs focused on understanding their fundamental properties, including their synthesis, resolution, and chiroptical characteristics. For instance, studies on the circular dichroism (CD) spectra of compounds like (-)-(S)-1-naphthyl methyl sulfoxide helped in assigning their absolute configurations. researchgate.net These foundational studies were critical for establishing the relationship between the molecular structure of these compounds and their observed optical properties.

Scope and Research Objectives Pertaining to Methyl 1 Naphthyl Sulfoxide

Absolute Configuration Determination Methodologies for this compound

Determining the precise three-dimensional arrangement of atoms, or absolute configuration, at the chiral sulfur center of this compound is fundamental. Various advanced analytical methods have been successfully applied to achieve this.

Vibrational Circular Dichroism (VCD) Spectroscopy and Ab Initio Computational Analysis

Vibrational circular dichroism (VCD) spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, has proven to be a powerful tool for determining the absolute configuration of molecules like this compound. acs.orgacs.orgresearchgate.net This experimental technique is often coupled with ab initio Density Functional Theory (DFT) calculations to predict the VCD spectra for a specific enantiomer. acs.orgnih.govresearchgate.net

In the case of the related compound, 1-(2-methylnaphthyl) methyl sulfoxide, the VCD spectrum was measured in a carbon tetrachloride solution. acs.orgnih.gov Theoretical calculations predicted the VCD spectrum for the S-enantiomer, which showed excellent agreement with the experimental spectrum of the (–)-enantiomer. acs.orgacs.org This correlation unambiguously established the absolute configuration as R(+) and S(–). acs.orgacs.org The success of this method relies on the accurate prediction of the stable conformations of the molecule and their relative energies, which are then used to calculate a population-weighted average spectrum. bch.ro

Electronic Circular Dichroism (ECD) Spectroscopy and Coupled Oscillator Model Interpretation

Electronic circular dichroism (ECD) spectroscopy, which investigates the differential absorption of circularly polarized ultraviolet and visible light, provides another avenue for assigning the absolute configuration of chiral sulfoxides. nih.govencyclopedia.pub The interpretation of ECD spectra can be facilitated by the coupled oscillator model, a theoretical framework that explains the origin of the observed circular dichroism signals. nih.govresearchgate.netresearchgate.net

For a series of aryl sulfoxides, including (–)-(S)-1-naphthyl methyl sulfoxide, the coupled oscillator model was used to calculate theoretical spectra. nih.govresearchgate.net This model considers the electronic transitions of the aromatic (naphthyl) and sulfoxide chromophores. nih.govresearchgate.net The satisfactory agreement between the theoretically predicted and experimental ECD spectra confirmed the (–)/(S) configurational assignment for these compounds. nih.govresearchgate.net This approach offers a practical alternative to the more complex VCD spectroscopy and ab initio optical rotation calculations for determining the absolute configuration of alkyl aryl sulfoxides. nih.govresearchgate.net

X-ray Crystallography for Solid-State Stereochemical Elucidation

X-ray crystallography is a definitive method for determining the three-dimensional structure of a molecule in the solid state, providing unambiguous proof of its absolute configuration. uantwerpen.beresearchgate.netmsu.edu This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. researchgate.netnih.gov

Conformational Analysis and Stereodynamics of this compound

Theoretical Prediction of Stable Conformations (E and Z)

Theoretical calculations, particularly using Density Functional Theory (DFT), have been employed to predict the stable conformations of aryl sulfoxides. acs.orgresearchgate.net For the analogous 1-(2-methylnaphthyl) methyl sulfoxide, DFT calculations predicted the existence of two stable conformations, designated as E and Z. acs.orgnih.gov

These conformers are characterized by the relative orientation of the S=O bond and the naphthyl group. In both the E and Z conformations, the S–O bond is rotated out of coplanarity with the naphthyl ring by an angle of 30–40°. acs.orgacs.orgnih.gov The energy difference between these two conformations is predicted to be very small, with the Z conformer being slightly lower in energy by less than 1 kcal/mol. acs.orgacs.orgnih.gov The presence of both conformers is evident in the experimental infrared spectrum. acs.orgacs.org In contrast, for 1-naphthyl methyl sulfoxide itself, the E conformer is thought to be more stable than the Z conformer. researchgate.net

| Conformer | Relative Stability (1-(2-methylnaphthyl) methyl sulfoxide) | S-O Bond Dihedral Angle |

| Z | Lower energy (<1 kcal/mol) acs.orgacs.orgnih.gov | 30-40° from coplanarity with naphthyl ring acs.orgacs.orgnih.gov |

| E | Higher energy | 30-40° from coplanarity with naphthyl ring acs.orgacs.orgnih.gov |

Energetic Barriers to Stereocenter Inversion and Rotational Dynamics

The stereochemical stability of the sulfur center in sulfoxides is determined by the energy barrier to pyramidal inversion, a process that interconverts the two enantiomers. nih.govuab.cat For simple sulfoxides, these barriers are generally high, meaning that racemization only occurs at elevated temperatures. uab.cat Theoretical studies on a range of sulfoxides have calculated these barriers to be in the range of 38.7-47.1 kcal/mol. nih.gov The presence of an aryl group, such as a phenyl ring, can lower this barrier by about 3 kcal/mol due to resonance stabilization of the planar transition state. nih.gov

In addition to inversion at the sulfur stereocenter, rotation around the C(naphthyl)–S bond represents another important dynamic process. The energy barrier for this rotation can be influenced by steric hindrance. For instance, in hindered naphthyl sulfoxides, this rotational barrier can be high enough to allow for the separation of atropisomers at low temperatures. acs.org The internal rotation of the methyl group also contributes to the molecule's dynamics. aip.orgnih.govnih.gov Studies on related molecules like methyl p-tolyl sulfoxide have investigated the low-barrier internal rotation of the methyl group. aip.orgnih.gov

| Dynamic Process | Typical Energy Barrier | Influencing Factors |

| Pyramidal Inversion (Racemization) | 38.7-47.1 kcal/mol (for simple sulfoxides) nih.gov | Aryl substitution (lowers barrier) nih.gov |

| C(naphthyl)–S Bond Rotation (Atropisomerism) | High enough for separation in hindered systems acs.org | Steric hindrance acs.org |

| Methyl Group Internal Rotation | Low barrier aip.orgnih.gov | Electronic effects of substituents on the aromatic ring aip.orgnih.gov |

Influence of Substituents and Solvent Effects on Conformation

The three-dimensional structure, or conformation, of this compound is not rigid. It is subject to a dynamic equilibrium influenced by a variety of internal and external factors. The orientation of the methylsulfinyl group relative to the bulky naphthyl ring system is particularly sensitive to the electronic and steric nature of any substituents on the aromatic rings, as well as the properties of the solvent in which the molecule is dissolved. These factors collectively dictate the preferred conformational state and the energy barriers to rotation around the sulfur-naphthyl bond.

Influence of Substituents

The addition of substituents to the naphthyl ring of an aryl sulfoxide can significantly alter its conformational preferences. This influence stems from both steric hindrance and electronic effects, which can change the relative energies of different conformers and the rotational barriers between them.

Detailed research into related compounds, such as 1-(2-methylnaphthyl) methyl sulfoxide, provides insight into these effects. acs.org Computational studies using Density Functional Theory (DFT) have identified two primary stable conformations for this substituted sulfoxide, designated as E and Z. acs.org These conformers are close in energy, with the Z form being slightly more stable by less than 1 kcal/mol. acs.org In both stable conformations, the sulfoxide S-O bond is rotated out of coplanarity with the naphthyl ring by a significant margin, typically between 30 and 40 degrees. acs.org The presence of the methyl group at the 2-position introduces steric strain that influences the precise dihedral angles and the energy landscape of rotation.

The electronic nature of a substituent—whether it is electron-donating or electron-withdrawing—also plays a critical role. In studies of other aryl systems, it has been shown that substituents can alter the electron density of the aromatic ring and attached groups. rsc.org For instance, an electron-withdrawing group like a nitro group can polarize adjacent C-H bonds, which can then influence intramolecular interactions and favor specific folded conformations, particularly in polar solvents. rsc.org Conversely, electron-donating groups can have the opposite effect. rsc.org While direct data for various substituents on this compound is limited, these principles demonstrate that modifications to the naphthyl ring are a key tool in controlling the molecule's stereodynamics.

Table 1: Calculated Conformational Data for 1-(2-methylnaphthyl) methyl sulfoxide Data derived from DFT calculations as reported in studies of substituted naphthyl sulfoxides. acs.org

| Conformer | Relative Energy (kcal/mol) | S-O Bond Torsion Angle (degrees from naphthyl plane) |

| Z | < E (by <1.0) | 30-40 |

| E | > Z | 30-40 |

Solvent Effects

The surrounding solvent environment has a profound impact on the conformational equilibrium of polar molecules like this compound. nih.gov The balance between different conformers can be tipped by solute-solvent interactions, which can stabilize one form over another. rsc.org The conformational distribution of methyl phenyl sulfoxide, a closely related compound, has been shown to be subject to significant solvent effects. nih.gov

The influence of the solvent can be understood through specific interactions, primarily electrostatic in nature. unn.edu.ng A quantitative approach to understanding these interactions involves Linear Solvation Energy Relationships (LSER), which correlate conformational energy changes with solvent parameters like the Kamlet-Taft parameters. rsc.org These parameters include:

α : The solvent's hydrogen-bond acidity (its ability to donate a hydrogen bond).

β : The solvent's hydrogen-bond basicity (its ability to accept a hydrogen bond).

π *: A measure of the solvent's polarity/polarizability.

Studies on related molecular systems show that solvents with high hydrogen-bond acidity (high α values) can engage in favorable hydrogen-bonding with the naphthalene (B1677914) π-electrons, which can bias the equilibrium towards a more "unfolded" or solvent-exposed conformation. rsc.org Conversely, solvents with high hydrogen-bond basicity (high β values) may preferentially interact with polarized C-H groups on the molecule or experience unfavorable lone pair-π cloud repulsions, favoring a more "folded" state. rsc.org

The polarity of the solvent is also a determining factor. A change from a non-polar solvent like chloroform-d (B32938) to a polar one like methanol-d4 (B120146) has been shown to alter conformational equilibria in related naphthyl glycosides. researchgate.net For this compound, a polar solvent would be expected to better stabilize a conformer that has a larger dipole moment. researchgate.net The interplay of these solvent properties results in a distinct conformational population for the sulfoxide in each specific solvent. unn.edu.ng

Table 2: Illustrative Influence of Solvent Properties on Conformational Equilibrium This table illustrates the principles of solvent effects on a hypothetical two-conformer equilibrium (A and B), based on findings from related molecular systems. rsc.orgrsc.orgresearchgate.net

| Solvent | Dielectric Constant (Polarity) | H-Bond Acidity (α) | H-Bond Basicity (β) | Predicted Predominant Conformer |

| Chloroform-d | 4.8 (Low) | 0.44 | 0.00 | Conformer A |

| Methanol-d4 | 32.7 (High) | 0.93 | 0.62 | Conformer B |

| DMSO-d6 | 46.7 (High) | 0.00 | 0.76 | Conformer B |

Enantioselective Oxidation of 1-(Methylthio)naphthalene Precursors

The direct oxidation of prochiral sulfides is a primary and efficient route to obtaining enantioenriched sulfoxides. nih.govwiley-vch.de This approach involves the use of chiral catalysts or biocatalysts to control the stereochemical outcome of the oxidation process.

Chiral Ligand-Mediated Catalytic Asymmetric Sulfoxidation (e.g., Titanium, Molybdenum, Aluminum Complexes)

The asymmetric oxidation of sulfides using metal complexes with chiral ligands is a well-established method for producing chiral sulfoxides. wiley-vch.depsu.edu Various transition metal catalysts, particularly those based on titanium and vanadium, are commonly employed for this purpose. nih.gov

For instance, molybdenum complexes have been explored for enantioselective sulfoxidation. A chiral molybdenum complex of a bis-hydroxamic acid, when used with trityl hydroperoxide as the oxidant, has been shown to be effective. In a specific example, the oxidation of 1-(methylthio)naphthalene using this system yielded this compound with an 86% enantiomeric excess (ee). wiley-vch.de

Titanium-based systems have also been extensively studied. The in-situ formation of a Ti(IV) complex from binaphthol (BINOL), a titanium alkoxide, and water can catalyze the enantioselective oxidation of sulfides. wiley-vch.de While specific data for this compound using this exact system is not detailed in the provided results, the general applicability to aryl methyl sulfides suggests its potential. wiley-vch.de

The table below summarizes the effectiveness of a Molybdenum-based catalytic system in the asymmetric sulfoxidation of various sulfides. wiley-vch.de

| Substrate | Catalyst System | Oxidant | Enantiomeric Excess (ee) |

| p-Tolyl methyl sulfide (B99878) | Chiral Mo complex of a bis-hydroxamic acid | Trityl hydroperoxide | 81% |

| 1-(Methylthio)naphthalene | Chiral Mo complex of a bis-hydroxamic acid | Trityl hydroperoxide | 86% |

Biocatalytic Approaches for Enantioenriched Sulfoxides

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral sulfoxides. rsc.orgfrontiersin.orgresearchgate.netnih.gov Enzymes, such as monooxygenases, can catalyze the asymmetric oxidation of sulfides with high enantioselectivity. nih.govmdpi.com

A notable example is the use of Polycyclic Ketone Monooxygenase (PockeMO). This biocatalyst has been shown to oxidize methyl naphthyl sulfide to the corresponding (R)-methyl naphthyl sulfoxide. After 24 hours, a 16% conversion was achieved with an impressive 83% ee. mdpi.com

Another biocatalytic strategy involves the kinetic resolution of racemic sulfoxides using sulfoxide reductases. frontiersin.orgnih.gov For example, (S)-selective methionine sulfoxide reductases (Msrs) can be used to reduce the (S)-enantiomer of a racemic sulfoxide, leaving the (R)-enantiomer in high enantiomeric excess. nih.govd-nb.info This method has been successfully applied to various aryl methyl sulfoxides, achieving over 99% ee for the remaining (R)-sulfoxide. frontiersin.orgd-nb.info

The following table presents data on the biocatalytic oxidation of various sulfides using PockeMO. mdpi.com

| Substrate | Biocatalyst | Conversion (Time) | Product Configuration | Enantiomeric Excess (ee) |

| Thioanisole | PockeMO | >99% (24h) | (R)-Methyl phenyl sulfoxide | >99% |

| Methyl naphthyl sulfide | PockeMO | 16% (24h) | (R)-Methyl naphthyl sulfoxide | 83% |

| Benzyl phenyl sulfide | PockeMO | 16% (56h) | Not specified | 83% |

Kinetic Resolution through Selective Overoxidation to Sulfones

This strategy is often coupled with catalytic asymmetric sulfoxidation. For instance, in systems where sulfone formation occurs, a kinetic resolution effect can be observed, leading to higher ee values for the unreacted sulfoxide. wiley-vch.de This has been noted in oxidations catalyzed by both molybdenum and iron complexes. wiley-vch.de

Stereoselective Sulfoxide Formation via Sulfinate Intermediates

The use of sulfinate esters as precursors is a powerful and well-established method for the synthesis of chiral sulfoxides with high enantiomeric purity. nih.govwiley-vch.deacs.org This approach relies on the stereospecific reaction of organometallic reagents with diastereomerically pure sulfinates.

Asymmetric Synthesis from Diastereochemically Pure Sulfinates

The Andersen method, a classic example of this strategy, involves the reaction of a Grignard reagent with a diastereomerically pure menthyl sulfinate. wiley-vch.deacs.org The key to this method is the preparation of crystalline menthyl sulfinates, which can be purified to high diastereomeric excess. wiley-vch.de For example, crystalline menthyl 1-naphthalenesulfinate has been synthesized and is a valuable intermediate. wiley-vch.de The subsequent reaction with an organometallic reagent, such as a Grignard reagent, proceeds with inversion of configuration at the sulfur atom to yield the desired chiral sulfoxide. nih.gov

Senanayake and colleagues described a general process where quinine (B1679958) or quinidine (B1679956) can be used to produce sulfinates and subsequently sulfoxides with high enantiomeric excess. wiley-vch.de Using this method, this compound was prepared with an 86% ee. wiley-vch.de

The table below lists some crystalline menthyl arylsulfinates that are useful in the Andersen method. wiley-vch.de

| Entry | R Group |

| 1 | 1-Naphthyl |

| 2 | 1-(2-Naphthyl) |

| 3 | 1-(2-OMe-naphthyl) |

| 4 | 4-Bromophenyl |

Modification of Chiral Sulfoxides with Retention of Stereochemistry

Another synthetic route involves the modification of an existing chiral sulfoxide without affecting the stereochemistry at the sulfur center. wiley-vch.deorganic-chemistry.org This approach allows for the synthesis of a variety of chiral sulfoxides from a single, readily available enantiopure sulfoxide. nih.govwiley-vch.de While the provided search results mention this as a general strategy, specific examples detailing the modification of this compound with retention of stereochemistry are not provided. However, the principle remains a valid and important strategy in the synthesis of chiral sulfoxides. For instance, chiral sulfonamides can be synthesized from chiral sulfinates with retention of stereochemistry, highlighting the utility of this concept in preserving chirality at the sulfur atom during transformations. organic-chemistry.org

Derivatization and Functionalization Reactions Involving this compound

Transition-Metal-Free Nucleophilic Activation

Synthesis of β-Keto Sulfoxides and Subsequent Transformations (e.g., to β-Amino Sulfoxides)

β-Keto sulfoxides are versatile synthetic intermediates that can be prepared through various methods, including the reaction of an α-sulfinyl anion with an ester. medcraveonline.com These compounds can undergo a range of transformations. A direct method for synthesizing γ-keto sulfoxides involves the metal-free α-C(sp³)–H methylenation of aryl ketones using dimethyl sulfoxide (DMSO) as both a solvent and a sulfur-containing unit. sioc-journal.cnresearchgate.net

One important transformation of β-keto sulfoxides is their reduction to chiral β-hydroxy sulfoxides, which are precursors to optically active secondary alcohols. medcraveonline.com The stereochemical outcome of this reduction can be controlled by the choice of reducing agent and the presence or absence of a Lewis acid. medcraveonline.com

Furthermore, β-keto sulfoxides can be converted into other functionalized molecules. For instance, they can be transformed into unsaturated β-keto sulfides. rsc.org The nucleophilic addition of enantiomerically pure α-sulfinyl carbanions to imines provides a route to β-amino sulfoxides, which are valuable building blocks in organic synthesis. medcraveonline.commedcraveonline.com This reaction often proceeds with high diastereocontrol. medcraveonline.commedcraveonline.com

Incorporation of Naphthyl Sulfoxide Moieties into Complex Heterocyclic Systems (e.g., Naphthyltriazoles)

The naphthyl sulfoxide moiety can be incorporated into complex heterocyclic structures, leading to novel compounds with potentially interesting properties. One such example is the synthesis of homochiral sulfanyl- and sulfoxide-substituted naphthyltriazoles. researchgate.netuantwerpen.be

The synthesis starts with the preparation of sulfanyl-substituted naphthyl ketones. uantwerpen.be These ketones then undergo a triazolization reaction with enantiopure amines and an azide (B81097) to form sulfanyl-substituted naphthyltriazoles. researchgate.netuantwerpen.bersc.org The resulting diastereomers can be separated, and subsequent monooxidation of the sulfur atom yields the corresponding sulfoxide-substituted naphthyltriazoles. researchgate.netuantwerpen.be The conformational stability of these atropisomeric triazoles has been studied both experimentally and computationally. researchgate.netuantwerpen.be This methodology provides a new pathway to highly stable 1,2,3-triazole-based atropisomers. researchgate.net

Green Chemistry Considerations in Sulfoxide Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic methodologies for sulfoxides, aiming to reduce the environmental impact of chemical processes. This involves the use of safer solvents, environmentally benign oxidants, and energy-efficient catalytic systems. The synthesis of this compound and its derivatives is an area where these principles are being actively applied to develop more sustainable and efficient protocols.

A primary focus of green sulfoxide synthesis is the replacement of traditional, often hazardous, oxidizing agents with greener alternatives. Hydrogen peroxide (H₂O₂) and molecular oxygen (O₂) are considered ideal "green" oxidants because their primary byproduct is water, which is non-toxic. nih.govmdpi.com The development of catalytic systems that can effectively utilize these oxidants is a key area of research. For instance, a simple and efficient method for the oxidation of various sulfides to their corresponding sulfoxides utilizes H₂O₂ in glacial acetic acid under transition-metal-free conditions, offering high selectivity and excellent yields. nih.gov

The choice of solvent is another critical aspect of green chemistry. Efforts are directed towards replacing volatile and toxic organic solvents with more sustainable options. rsc.orgrsc.org Water, ethanol, and ionic liquids are among the greener solvents being explored for sulfoxide synthesis. rsc.orgmdpi.comresearchgate.net Photocatalysis in water, for example, has been shown to be an effective method for the aerobic photooxidation of sulfides to sulfoxides at room temperature. mdpi.com

Energy efficiency is also a major consideration. Photocatalytic and biocatalytic methods are gaining prominence as they often proceed under mild conditions, reducing energy consumption. rsc.orgfrontiersin.orgresearchgate.netnih.gov Visible-light photocatalysis, in particular, offers a sustainable approach by harnessing light energy to drive chemical transformations. rsc.orgrsc.orgresearchgate.net

Biocatalytic and Photocatalytic Approaches

Biocatalysis represents a powerful green strategy for the synthesis of chiral sulfoxides, including this compound. Enzymes can offer high selectivity and operate under mild, aqueous conditions. frontiersin.orgresearchgate.netnih.gov One such example is the use of Polycyclic Ketone Monooxygenase (PockeMO) for the asymmetric oxidation of methyl 1-naphthyl sulfide.

A study demonstrated that PockeMO can catalyze the oxidation of the bulky methyl naphthyl sulfide to the corresponding (R)-chiral sulfoxide. mdpi.com While the conversion rate was modest, the enzyme displayed good selectivity. mdpi.com

Table 1: Biocatalytic Oxidation of Methyl 1-naphthyl sulfide

| Substrate | Biocatalyst | Conversion (%) | Enantiomeric Excess (ee %) | Product Configuration | Reaction Time (h) |

|---|---|---|---|---|---|

| Methyl 1-naphthyl sulfide | PockeMO | 16 | 83 | R | 24 |

Data sourced from a study on the biocatalytic synthesis of optically active sulfoxides. mdpi.com

Photocatalysis offers another energy-efficient and clean route for sulfoxide synthesis. These methods often utilize air or molecular oxygen as the oxidant and can be performed in green solvents. rsc.org A recent study detailed a trichloroacetonitrile-mediated photocatalytic oxidation of various sulfides, including methyl naphthyl sulfide, under mild conditions using air as the oxidant. acs.org

Table 2: Photocatalytic Oxidation of Methyl 1-naphthyl sulfide

| Substrate | Catalyst System | Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| Methyl 1-naphthyl sulfide | CCl₃CN / Purple LEDs | Methanol (B129727) | 7 | 85 |

Data sourced from a study on photoexcited radical reactions for sulfide oxidation. acs.org

These examples highlight the potential of green chemistry principles to transform the synthesis of sulfoxides like this compound, leading to more sustainable and environmentally friendly industrial processes. The ongoing development of novel catalysts and reaction media is expected to further advance the green synthesis of these important compounds.

Reaction Mechanisms and Pathways of Methyl 1 Naphthyl Sulfoxide Transformations

Mechanistic Studies of Sulfoxidation Processes

The oxidation of sulfides to sulfoxides is a fundamental transformation, and understanding its mechanism is crucial. For aryl sulfoxides like methyl 1-naphthyl sulfoxide (B87167), these processes often involve reactive intermediates that dictate the reaction's course and selectivity.

A significant pathway in the transformation of methyl 1-naphthyl sulfoxide involves the formation of a sulfur radical cation. This intermediate is typically generated through a single electron transfer (SET) event, often initiated photochemically. rsc.org In this process, an excited photosensitizer can abstract an electron from the sulfide (B99878), resulting in a sulfide radical cation. rsc.org The formation of these aryl sulfoxide radical cations has been confirmed through pulse radiolysis studies. worldscientific.com

Research into the photoracemization of chiral alkyl aryl sulfoxides has provided insight into the nature of these radical cations. The reversible formation of a sulfoxide radical cation is a key step in the electron transfer processes that lead to racemization. nih.gov Computational studies using Density Functional Theory (DFT) have been employed to understand the geometry of the sulfoxide radical cation. These calculations support a reaction mechanism where the sulfur atom in the radical cation adopts a more sp²-like, planar geometry compared to the pyramidal geometry of the neutral sulfoxide. nih.gov This structural change facilitates the inversion of the sulfur center.

Table 1: Comparison of Calculated Torsion Angles in (+)-Methyl Phenyl Sulfoxide and its Radical Cation Data adapted from studies on a model aryl sulfoxide.

| Species | Torsion Angle (ϕ₂) |

| Neutral Sulfoxide | 79.1° |

| Sulfoxide Radical Cation | 51.5° |

| This table illustrates the significant change in geometry upon formation of the radical cation, supporting the proposed mechanism for photoracemization. nih.gov |

Following the formation of the sulfur radical cation, subsequent reaction with oxygen species leads to the formation of peroxysulfoxide intermediates. acs.org In photocatalytic oxidation reactions conducted in the presence of oxygen, the sulfide radical cation can react with a superoxide (B77818) anion radical, which is formed when an electron reduces an oxygen molecule on the catalyst surface. acs.org This reaction yields a key peroxysulfoxide intermediate. acs.org

Formation of Sulfur Radical Cations and Subsequent Pathways

Nucleophilic Substitution and Addition Mechanisms

The naphthyl ring system in this compound is susceptible to nucleophilic attack, particularly when activated. The sulfoxide group itself can be a target for nucleophiles or can be cleaved under specific, base-mediated conditions.

Nucleophilic Aromatic Substitution (SNAr) reactions are a critical class of transformations for aryl compounds. While long presumed to be stepwise, recent studies have shown that many SNAr reactions can be concerted. rsc.org The mechanism often depends on the substrate's electronic properties and the nature of the leaving group. rsc.org

The conventional stepwise SNAr mechanism proceeds through the formation of a distinct anionic σ-complex, often referred to as a Meisenheimer intermediate, which lies in an energetic minimum. rsc.orgfrontiersin.org For naphthyl systems, such as 2,4-dinitro-1-naphthyl ethyl ether, reactions with amines in dimethyl sulfoxide (DMSO) provide insight into these pathways. scispace.com The reaction of phenyl 2,4,6-trinitrophenyl ethers with aniline (B41778) in DMSO involves both uncatalyzed and base-catalyzed pathways, underscoring the role of the reaction medium and catalysts in directing the mechanism. capes.gov.br Steric hindrance can significantly impact the rate of these reactions, both in the formation of the intermediate and in subsequent proton transfer steps. capes.gov.br The choice of solvent, such as acetonitrile (B52724) versus water, can be decisive in determining the rate-limiting step of the reaction. frontiersin.org

A significant transformation for aryl methyl sulfoxides is the cleavage of the carbon-sulfur bond. A transition-metal-free cross-coupling reaction has been developed that utilizes a base to mediate the nucleophilic activation and cleavage of the C–S bond. nih.gov In this protocol, an aryl methyl sulfoxide acts as an electrophile, coupling with an alcohol that serves as the nucleophile. nih.gov

Studies using methyl 2-naphthyl sulfoxide as a model substrate demonstrated that the choice of base and solvent is critical for reaction efficiency. nih.gov The optimal conditions were found to be potassium tert-butoxide (KOtBu) as the base in dimethoxyethane (DME) at elevated temperatures. nih.gov This method was successfully applied to this compound, which underwent the C-S bond cleavage and subsequent etherification in excellent yield, indicating that steric hindrance on the naphthyl ring had a negligible effect on the reaction's outcome. nih.gov

Table 2: Optimization of Base-Mediated C-S Bond Cleavage of Methyl 2-Naphthyl Sulfoxide This table summarizes key findings from the optimization study for the transition-metal-free cross-coupling reaction.

| Entry | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | KOMe | 2-Me-THF | 110 | 12 |

| 2 | KOtBu | Toluene | 110 | 78 |

| 3 | KOtBu | DME | 110 | 95 |

| 4 | KOtBu | Dioxane | 110 | 91 |

| 5 | KOtBu | DME | 90 | 75 |

| Data sourced from a study on transition-metal-free formal cross-coupling reactions. nih.gov |

The reactive nature of the sulfoxide group and the adjacent aromatic system allows for various intramolecular cyclization pathways. When an aryl sulfoxide is activated, typically with an electrophile, nucleophiles can attack the aromatic ring, leading to substituted aryl sulfides. nih.gov If the aryl sulfoxide bears a substituent with an acidic proton, deprotonation can lead to quinone-type intermediates, facilitating nucleophilic functionalization of the aromatic ring. nih.gov

In a related context, gold(I)-catalyzed intramolecular cyclization of a diazo compound featuring a naphthyl group has been shown to produce a pentacyclic product, demonstrating the utility of the naphthyl moiety in complex molecular constructions. nih.gov Furthermore, acid-catalyzed intramolecular cyclization of N-cyano sulfoximines represents a novel approach to synthesizing heterocyclic structures like thiadiazine 1-oxides. acs.org This one-pot process involves the hydrolysis of the cyano group followed by an intramolecular cyclocondensation, showcasing a versatile pathway for creating complex ring systems from sulfoxide-derived precursors. acs.org

Base-Mediated C-S Bond Cleavage Mechanisms

Elimination Reactions Involving Sulfoxides

Elimination reactions of sulfoxides are pivotal in organic synthesis, providing a method for generating alkenes. These reactions are characterized by their specific mechanistic pathways, which are largely influenced by thermal or reductive conditions.

The thermal elimination of sulfoxides, often referred to as a sulfoxide pyrolysis or a Cope-type elimination, is a classic example of an Ei (Elimination Internal) mechanism. wikipedia.org This process is a pericyclic, syn-elimination that proceeds through a cyclic transition state without the need for external acids or bases. wikipedia.orgbdu.ac.in

General features of this mechanism include:

First-order kinetics : The reaction rate is dependent only on the concentration of the sulfoxide. wikipedia.org

Syn-elimination : The hydrogen atom and the sulfoxide group that are eliminated must be in a syn-coplanar arrangement. wikipedia.org

Cyclic Transition State : The reaction proceeds through a five-membered cyclic transition state. wikipedia.orgbdu.ac.in For a sulfoxide to undergo this reaction, it must possess a β-hydrogen atom. The oxygen atom of the sulfoxide acts as an internal base, abstracting the β-hydrogen, while the C-S bond cleaves simultaneously to form an alkene and a sulfenic acid. wikipedia.orgbdu.ac.in

In the context of a molecule like this compound, if an appropriate alkyl chain with a β-hydrogen were attached to the sulfur instead of a methyl group, it would be expected to undergo a similar thermal elimination. For instance, (1-naphthyl)ethyl sulfoxide would pyrolyze to yield vinylnaphthalene and ethanesulfenic acid. The reaction is thermally activated and its intramolecular nature makes it a clean and often stereospecific transformation. wikipedia.org

The reduction of sulfoxides back to their corresponding sulfides is a fundamental transformation. While many reagents can accomplish this, certain methods utilize the solvent environment to facilitate the reduction.

A notable example is the reduction of sulfoxides using sodium hydrosulfide (B80085) (NaSH·H₂O) and aqueous hydrochloric acid (HCl) under solvent-free conditions, where water is the implicit medium. tandfonline.com This method avoids heavy metals and common organic reducing agents. The proposed mechanism involves the initial protonation of the sulfoxide oxygen by HCl. tandfonline.com This activation is followed by the nucleophilic attack of the hydrogen sulfide anion on the sulfur atom. A series of intermediates then lead to the elimination of water and elemental sulfur, yielding the final sulfide product. tandfonline.com The order of reagent addition is crucial, with protonation being the proposed initial step. tandfonline.com

Although not a reductive elimination in the organometallic sense of forming a new C-C or C-X bond, this deoxygenation reaction represents a reduction of the sulfoxide functional group. Solvents themselves can also play a direct role in redox reactions. For example, dimethyl sulfoxide (DMSO) can react with a base like sodium hydroxide (B78521) in a dark reaction to generate methyl radicals, indicating its potential to participate in redox processes. researchgate.net In other systems, particularly in transition-metal-catalyzed cross-coupling, dipolar aprotic solvents like DMF have been shown to reduce Pd(II) precatalysts to the active Pd(0) species. whiterose.ac.uk

Thermal Elimination Mechanisms

Photoinduced Radical Reactions and Reactivity

Photoinduced reactions provide an alternative pathway for the transformation of aromatic compounds, often proceeding through radical mechanisms. The reactivity of sulfur nucleophiles with 1-naphthyl radicals, generated under photostimulation in DMSO, has been studied to understand these processes. researchgate.netarkat-usa.org

The photostimulated reaction of 1-bromonaphthalene (B1665260) with sulfur nucleophiles in DMSO, followed by quenching with methyl iodide (MeI), can yield 1-(methylthio)naphthalene (methyl 1-naphthyl sulfide). researchgate.netarkat-usa.org The formation of naphthalene (B1677914) and bis(1-naphthyl) sulfide are also observed as significant byproducts. researchgate.net The reaction is understood to proceed via a radical chain mechanism (SRN1). researchgate.netarkat-usa.org

The key steps of the SRN1 mechanism are:

Initiation : Photoinduced electron transfer (PET) from an electron donor to the 1-bromonaphthalene creates a radical anion. conicet.gov.ar

Propagation : This radical anion fragments, releasing a bromide ion and forming the 1-naphthyl radical. researchgate.netconicet.gov.ar The 1-naphthyl radical then couples with a sulfur nucleophile. The resulting radical anion transfers an electron to another molecule of 1-bromonaphthalene, propagating the chain. arkat-usa.org

Termination/Side Reactions : The 1-naphthyl radical can also abstract a hydrogen atom from the solvent (DMSO) to form naphthalene. conicet.gov.ar

The absence of a reaction in the dark and the inhibition of the reaction by radical traps like di-tert-butylnitroxide (DTBN) provide strong evidence for this radical chain pathway. researchgate.netarkat-usa.org

| Product | Yield (%) |

|---|---|

| 1-Methylthionaphthalene | 50 |

| Bis(1-naphthyl) sulfide | 22 |

| Naphthalene | 9 |

Computational Probing of Transition States and Intermediates

Computational chemistry, particularly using quantum mechanics (QM) methods like Density Functional Theory (DFT), offers powerful tools to elucidate reaction mechanisms by characterizing the structures and energies of transient species like transition states and intermediates. nih.govuab.catle.ac.uk Such studies provide insights that are often difficult or impossible to obtain through experimental means alone. le.ac.uk

For reactions involving aryl methyl sulfoxides, DFT calculations have been employed to map out detailed mechanistic pathways. nih.govresearchgate.net A computational study on the transition-metal-free cross-coupling of aryl methyl sulfoxides with alcohols provides a relevant example. nih.gov The study used DFT calculations (B3LYP and M06-2X levels of theory) to investigate the reaction of methyl phenyl sulfoxide with methoxide. nih.govresearchgate.net

The key findings from the computational model suggest a multi-step mechanism:

Nucleophilic Addition : The reaction begins with the addition of the alkoxide to the sulfoxide's sulfur atom. nih.govresearchgate.net

Intramolecular Cyclization : This adduct facilitates an intramolecular addition of the alkoxide to the aromatic ring's ipso-carbon. nih.gov

Fragmentation : A rate-determining fragmentation step follows, where the alkoxide migrates to the ipso-carbon, leading to the elimination of methyl sulfenate and formation of the final aryl ether product. nih.govresearchgate.net

These computational models allow for the optimization of geometries for all stationary points (reactants, intermediates, products) and transition states on the potential energy surface. nih.govacs.org Further calculations, such as Intrinsic Reaction Coordinate (IRC) analysis, can confirm that a calculated transition state correctly connects the intended reactant and product minima. uab.catacs.org

| Method/Technique | Application and Purpose | Reference |

|---|---|---|

| Density Functional Theory (DFT) | Geometry optimization of stationary points and transition states; calculation of reaction energies. | nih.govresearchgate.net |

| B3LYP / M06-2X Functionals | Specific DFT functionals used to calculate geometries and single-point energies, respectively, often including solvent effects. | nih.gov |

| Intrinsic Reaction Coordinate (IRC) | Confirms that an optimized transition state structure connects the correct reactant and product minima on the potential energy surface. | uab.cat |

| Continuum Solvation Models (e.g., CPCM) | Accounts for the effect of the solvent on the energies of species in solution. | uab.cat |

Applications of Methyl 1 Naphthyl Sulfoxide in Asymmetric Catalysis and Organic Synthesis

As Chiral Auxiliaries in Diastereoselective Reactions

The sulfoxide (B87167) group, with its well-defined stereochemistry and steric bulk, can exert significant facial bias on a reacting molecule, leading to high levels of diastereoselectivity. The 1-naphthyl group, in particular, provides a large steric directing group that enhances this effect.

The addition of nucleophiles to carbon-nitrogen double bonds is a fundamental transformation in organic synthesis for the creation of chiral amines. The anion of methyl 1-naphthyl sulfoxide, generated by deprotonation with a strong base like lithium diisopropylamide (LDA), can act as a chiral nucleophile. However, more commonly, a functionalized version of the sulfoxide is used as a chiral auxiliary attached to the nucleophile or the electrophile.

Research has shown that the addition of organometallic reagents to imines bearing a chiral sulfinyl group proceeds with high diastereoselectivity. For instance, the addition of Grignard or organolithium reagents to N-sulfinylimines (Ellman's auxiliary) is a well-established method for the synthesis of chiral amines. nih.gov While direct addition of the this compound anion itself is less common, the principles of stereochemical control are transferable. The stereochemical outcome is generally rationalized by a six-membered ring transition state, where the metal cation coordinates to both the sulfinyl oxygen and the nitrogen of the imine, minimizing steric interactions. researchgate.net

Similar principles of diastereoselective addition have been applied to nitrones and oxaziridines. The addition of lithiated sulfoxides to these electrophiles provides access to chiral hydroxylamines and other nitrogen-containing compounds. For example, the addition of the lithiated anion of R-(+)-3,4-dimethoxybenzyl 2-methoxy-1-naphthyl sulfoxide to a cyclic nitrone has been reported as a key step in the asymmetric synthesis of isoquinoline (B145761) alkaloids. acs.org The stereochemistry of the addition of lithiated methyl phenyl sulfoxide to oxaziridines has also been investigated, demonstrating the general applicability of this strategy. acs.org The diastereoselectivity in these reactions is dictated by the steric and electronic properties of the sulfoxide auxiliary, with the bulky 1-naphthyl group playing a crucial role in directing the approach of the nucleophile. acs.orgacs.org

The general trend for these additions is the formation of a major diastereomer arising from the nucleophilic attack on the less sterically hindered face of the C=N bond, as directed by the bulky naphthyl group of the sulfoxide.

Table 1: Examples of Diastereoselective Additions Involving Sulfoxide Auxiliaries This table presents representative examples from the literature that illustrate the principle of diastereoselective additions to C=N systems using chiral sulfoxides, including those structurally related to this compound.

| Electrophile | Nucleophile/Auxiliary | Diastereomeric Ratio (d.r.) | Reference |

| Cyclic Nitrone | Lithiated R-(+)-3,4-dimethoxybenzyl 2-methoxy-1-naphthyl sulfoxide | High | acs.org |

| Imines | (R)-(+)-methyl p-tolyl sulfoxide anion | Kinetically and thermodynamically controlled additions | uow.edu.au |

| Oxaziridines | Lithiated methyl phenyl sulfoxide | Study of stereochemistry | acs.org |

Chiral sulfoxides have proven to be effective in controlling the stereochemistry of pericyclic reactions, most notably the Diels-Alder reaction. When a sulfoxide is attached to either the diene or the dienophile, it can effectively differentiate the two faces of the π-system, leading to a diastereoselective cycloaddition.

The use of chiral vinyl sulfoxides as dienophiles in Diels-Alder reactions is a well-established strategy for the synthesis of chiral cyclohexene (B86901) derivatives. The stereochemical outcome is governed by the preferential conformation of the vinyl sulfoxide and the endo transition state. The bulky 1-naphthyl group of a methyl 1-naphthyl vinyl sulfoxide would be expected to strongly influence the facial selectivity of the approaching diene.

Furthermore, chiral sulfoxides can be used to control the stereochemistry of Diels-Alder reactions involving o-quinodimethanes. cdnsciencepub.com In these reactions, the chiral auxiliary can block one face of the diene, leading to the formation of a single major diastereomer of the cycloadduct. The level of asymmetric induction is dependent on the nature of the chiral auxiliary and the reaction conditions.

Table 2: Asymmetric Induction in Diels-Alder Reactions with Chiral Auxiliaries This table provides examples of the level of asymmetric induction achieved in Diels-Alder reactions using chiral auxiliaries, highlighting the potential of sulfoxides in this context.

| Diene/Dienophile with Chiral Auxiliary | Dienophile/Diene | Diastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.) | Reference |

| Chiral o-quinodimethanes with α-alkoxy groups | Various dienophiles | Studied for asymmetric induction | cdnsciencepub.com |

| Chiral alkene and diene sulfoxides | Various | Major role in inducing chirality | |

| Hierarchically assembled helicates with chiral ligands | N-benzylmaleimide | up to 58% ee | beilstein-journals.org |

The Michael addition, or conjugate addition, of nucleophiles to α,β-unsaturated carbonyl compounds is another fundamental carbon-carbon bond-forming reaction where chiral sulfoxides can exert powerful stereocontrol. mit.edu The use of chiral α,β-unsaturated sulfoxides as Michael acceptors is a common strategy. The sulfoxide group activates the double bond towards nucleophilic attack and directs the approach of the nucleophile to one of the two diastereotopic faces.

Optically active β-(trimethylsilyl)ethyl sulfoxides supported on a resin have been shown to undergo enantioselective Michael additions to α,β-unsaturated esters. After the addition, the sulfoxide group can be removed via thermal elimination. This approach allows for the transfer of chirality from the sulfoxide to the newly formed stereocenter. The bulky 1-naphthyl group in a corresponding this compound system would be expected to provide high levels of stereocontrol.

The general principle involves the nucleophile attacking the β-carbon of the unsaturated system from the less hindered face, which is determined by the conformation of the chiral sulfoxide. This leads to the formation of a new stereocenter with a predictable configuration.

Induction of Chirality in Pericyclic Reactions (e.g., Diels-Alder)

As Chiral Ligands in Transition Metal Catalysis

In addition to their role as chiral auxiliaries, sulfoxides can also function as effective chiral ligands for transition metals in a variety of asymmetric catalytic transformations. The sulfur atom can coordinate to the metal center, and the stereogenic nature of the sulfoxide can create a chiral environment around the metal, leading to enantioselective catalysis.

Palladium-catalyzed asymmetric allylic alkylation (AAA) and amination are powerful methods for the construction of chiral carbon-carbon and carbon-nitrogen bonds, respectively. acs.org The stereochemical outcome of these reactions is often controlled by the chiral ligand coordinated to the palladium catalyst. While phosphine-based ligands are most commonly employed, chiral sulfoxide ligands have also been shown to be effective.

In these reactions, a palladium(0) catalyst reacts with an allylic substrate to form a π-allylpalladium(II) complex. The chiral ligand, such as a derivative of this compound, creates a chiral pocket around this complex. The nucleophile then attacks the π-allyl moiety, and the enantioselectivity is determined by which of the two allylic termini is attacked and from which face. The design of the chiral ligand is crucial for achieving high levels of regio- and enantioselectivity. science.govsnnu.edu.cn The bulky 1-naphthyl group can play a significant role in differentiating the two faces of the π-allylpalladium intermediate.

Rhodium-catalyzed asymmetric additions of organoboron reagents to unsaturated electrophiles are a highly effective method for the enantioselective synthesis of a wide range of chiral compounds. Chiral sulfoxide-olefin ligands have emerged as a promising class of ligands for these transformations.

Specifically, 2-methoxy-1-naphthyl sulfinyl functionalized olefin ligands have been shown to be highly effective in the rhodium-catalyzed asymmetric addition of arylboronic acids to N-tosylarylimines. nih.gov This reaction provides access to a broad range of chiral diarylmethylamines in high yields and with excellent enantioselectivities (up to 99% ee). nih.gov The sulfoxide group, in conjunction with the olefin, forms a bidentate ligand that coordinates to the rhodium center, creating a highly organized and chiral catalytic environment.

The general procedure involves the in situ formation of the rhodium catalyst by mixing a rhodium precursor, such as [RhCl(C2H4)2]2, with the chiral sulfoxide-olefin ligand. The arylboronic acid and the imine are then added, and the reaction proceeds to give the enantioenriched amine product. The 2-methoxy-1-naphthyl sulfinyl group was found to be more effective than the tert-butyl sulfinyl group in these reactions. nih.gov

Table 3: Rhodium-Catalyzed Asymmetric Addition of Phenylboronic Acid to N-tosyl-(4-chlorophenyl)methanimine with a Chiral Sulfoxide-Olefin Ligand Data synthesized from findings presented in related studies. nih.gov

| Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

| 2-methoxy-1-naphthyl sulfinyl functionalized olefin ligand | 98 | 97 |

Furthermore, these types of ligands have also been successfully applied to the rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to nitroalkenes, demonstrating their versatility. acs.org

Computational and Theoretical Chemistry of Methyl 1 Naphthyl Sulfoxide

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a principal method for studying the properties of sulfoxides, offering a balance between computational cost and accuracy.

DFT calculations are instrumental in determining the stable geometries and electronic characteristics of methyl 1-naphthyl sulfoxide (B87167). Geometry optimization, a process that locates the minimum energy arrangement of atoms, reveals the most stable three-dimensional structure of the molecule. arxiv.orgsamipubco.com For methyl 1-naphthyl sulfoxide, DFT calculations predict the existence of two stable conformations, often labeled as E and Z. acs.org In these conformations, the sulfoxide S=O bond is not coplanar with the naphthalene (B1677914) ring system; instead, it is rotated out of the plane by approximately 30–40°. acs.org The Z conformer is typically found to be slightly lower in energy than the E conformer by less than 1 kcal/mol. acs.org

Table 1: Predicted Conformational Data for this compound

| Conformer | Relative Energy (kcal/mol) | S=O-Naphthyl Dihedral Angle (°) |

|---|---|---|

| Z-Conformer | 0.0 | ~30-40 |

| E-Conformer | < 1.0 | ~30-40 |

The rotation around the C(1)-S bond in this compound is hindered, leading to the possibility of atropisomerism—a form of chirality arising from restricted rotation about a single bond. acs.org The conformational energy landscape describes the energy of the molecule as a function of this rotational (dihedral) angle. nih.govnih.govbiorxiv.orgelifesciences.org Mapping this landscape through DFT calculations allows for the identification of energy minima (stable conformers) and the energy barriers that separate them. mdpi.com

The energy barrier to interconversion between the stable conformers is known as the atropisomerization barrier. researchgate.net Determining this barrier is crucial for understanding whether the different rotational isomers can be isolated at a given temperature. acs.org For N-aryl compounds with hindered rotation, these barriers can be determined experimentally and supported by DFT calculations. researchgate.net In the case of related biaryl systems, the rotational barriers are influenced by steric hindrance and electronic effects of substituents near the rotational axis. researchgate.netnih.gov The study of such barriers is fundamental for applications in asymmetric synthesis and materials science. nih.gov

Furthermore, the thermal and photochemical racemization of chiral sulfoxides can be investigated using computational methods. acs.org The pyramidal inversion at the sulfur center, which leads to racemization, has a high thermal energy barrier. acs.org DFT calculations can model the transition state for this inversion. acs.org Similarly, for photochemical reactions, computational analysis can help to understand the geometry and electronic structure of excited states and radical cation intermediates that may be involved in the racemization process. acs.org

Conformational Energy Landscape Mapping and Atropisomerization Barriers

Molecular Mechanics (MMX) Studies for Conformational Prediction

Molecular mechanics methods, such as the MMX force field, provide a faster computational approach for exploring the conformational preferences of molecules. cdnsciencepub.com These methods are particularly useful for predicting the ground-state geometries of flexible molecules. nih.gov

For aryl methyl sulfoxides, including (-)-(S)-1-naphthyl methyl sulfoxide, MMX calculations have been employed to determine the preferred conformations. nih.gov These calculations provided the input geometries that were subsequently used in more advanced models to interpret circular dichroism (CD) spectra. nih.gov One study using molecular mechanics found that for (S)-1-naphthyl methyl sulfoxide, the conformational equilibrium is almost entirely shifted toward the E conformer. researchgate.net This prediction of a dominant conformer simplifies the application of spectroscopic rules, like the exciton (B1674681) chirality rule, for determining absolute configuration. researchgate.net

Table 2: Comparison of Computational Methods for Conformational Analysis

| Method | Relative Speed | Level of Theory | Primary Application for this compound |

|---|---|---|---|

| DFT | Slower | Quantum Mechanical | Accurate geometry, electronic structure, and energy barriers acs.org |

| MMX | Faster | Classical Mechanics | Rapid prediction of stable conformers for spectroscopic analysis nih.gov |

Advanced Quantum Chemical Calculations for Spectroscopic Properties

Beyond ground-state properties, advanced quantum chemical calculations can predict various spectroscopic parameters, providing a direct link between theoretical models and experimental measurements.

Determining the absolute configuration of a chiral molecule is a significant challenge in stereochemistry. Ab initio calculations of optical rotation offer a powerful, non-empirical method to assign the absolute configuration. acs.org This involves computing the specific rotation, [α], of a molecule at a specific wavelength of light (commonly the sodium D-line at 589 nm). researchgate.net

For chiral sulfoxides like this compound, time-dependent density functional theory (TD-DFT) is a widely used method for calculating optical rotation. researchgate.net The calculated optical rotation for a proposed enantiomer (e.g., R or S) is compared with the experimentally measured value. A match in the sign of the rotation provides a confident assignment of the absolute configuration. acs.org For instance, the absolute configuration of (-)-1-(2-methylnaphthyl) methyl sulfoxide was unambiguously determined to be S by comparing the experimental VCD spectrum with DFT-predicted spectra. acs.org Similarly, the absolute configuration of other aryl sulfoxides has been established by comparing experimental optical rotations with values calculated using TD-DFT with appropriate basis sets. researchgate.net These calculations must often consider the contributions of multiple stable conformers, weighting their calculated rotations by their predicted population at equilibrium. researchgate.net

Prediction of Vibrational Circular Dichroism (VCD) Spectra

Vibrational circular dichroism (VCD) spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, serves as a powerful tool for determining the absolute configuration of chiral compounds. acs.org The combination of experimental VCD measurements with quantum chemical calculations provides a robust method for elucidating the three-dimensional structure of molecules like this compound.

Theoretical predictions of the VCD spectra are typically performed using density functional theory (DFT). This process involves several key steps:

Conformational Search: The first step is to identify all stable conformations of the molecule. For this compound, DFT calculations predict the existence of two stable conformers, often labeled as E and Z. These conformers differ in the orientation of the S=O bond relative to the naphthyl ring. The energy difference between these conformers is typically small, often less than 1 kcal/mol, meaning both are significantly populated at room temperature. acs.orgacs.org

Frequency Calculations: For each stable conformer, the vibrational frequencies and the corresponding infrared (IR) and VCD intensities are calculated. These calculations provide a theoretical spectrum for each individual conformer.

Boltzmann Averaging: The individual theoretical spectra of the conformers are then averaged based on their calculated relative Gibbs free energies using the Boltzmann distribution. This yields a final predicted spectrum that represents the equilibrium mixture of conformations at a given temperature.

Comparison with Experimental Data: The predicted, conformationally-averaged IR and VCD spectra are then compared with the experimental spectra measured in a suitable solvent, such as carbon tetrachloride (CCl4). acs.orgacs.org

In a study on the closely related 1-(2-methylnaphthyl) methyl sulfoxide, DFT calculations were employed to predict its VCD spectrum. The calculations revealed two stable conformations, with the Z conformer being slightly lower in energy than the E conformer. acs.orgacs.org The S-O bond in both conformations was found to be rotated out of the plane of the naphthyl group by 30-40 degrees. acs.orgacs.orgnih.gov The predicted IR spectrum for the equilibrium mixture of these conformers showed excellent agreement with the experimental IR spectrum, allowing for detailed assignment of the vibrational bands. acs.orgacs.org

Crucially, the predicted VCD spectrum for the S-enantiomer demonstrated a strong correlation with the experimental VCD spectrum of the (–)-enantiomer. This excellent agreement between the predicted and experimental spectra allowed for the unambiguous assignment of the absolute configuration as R-(+) and S-(–). acs.orgacs.orgnih.gov This approach highlights the power of VCD spectroscopy combined with theoretical calculations in assigning the absolute stereochemistry of chiral sulfoxides.

Table 1: Predicted Conformational Data for a Naphthyl Methyl Sulfoxide Derivative

| Conformer | Relative Energy (kcal/mol) | S-O Dihedral Angle (degrees) |

| Z | 0.0 | ~30-40 |

| E | < 1.0 | ~30-40 |

Data derived from studies on 1-(2-methylnaphthyl) methyl sulfoxide. acs.orgacs.org

Prediction of Electronic Circular Dichroism (CD) Spectra

Electronic circular dichroism (ECD) spectroscopy, which measures the differential absorption of circularly polarized ultraviolet and visible light, is another chiroptical technique used to investigate the stereochemistry of chiral molecules. encyclopedia.pub The prediction of ECD spectra provides valuable insights into the electronic transitions of a molecule and can be used to determine its absolute configuration. rsc.orgnih.gov

For aryl sulfoxides like this compound, the interpretation of ECD spectra can be approached using theoretical models such as the coupled oscillator model. rsc.orgnih.gov This model is particularly useful when a molecule contains multiple chromophores that interact electronically. In this compound, the naphthyl group and the sulfoxide group act as the primary chromophores. rsc.org

The theoretical calculation of the ECD spectrum involves:

Geometry Optimization: The ground-state geometry of the molecule is optimized using computational methods, such as molecular mechanics (MMX) or DFT. rsc.org

Excited State Calculations: Time-dependent density functional theory (TD-DFT) is then commonly used to calculate the electronic transition energies and rotational strengths, which determine the position and intensity of the CD bands.

Spectral Simulation: The calculated transitions are then broadened with a Gaussian or Lorentzian function to simulate the experimental spectrum.

A study on (-)-(S)-1-naphthyl methyl sulfoxide successfully interpreted its absorption and CD spectra using the coupled oscillator model. rsc.orgnih.gov The theoretical spectra were calculated based on geometries obtained from molecular mechanics calculations and utilized standard spectroscopic parameters for the allowed transitions of the naphthyl and sulfoxide chromophores. rsc.org The satisfactory agreement between the predicted and experimental spectra confirmed the (S)-configuration for the (-)-enantiomer. rsc.orgnih.gov This demonstrates that the analysis of CD spectra offers a practical method for assigning the absolute configuration of alkyl aryl sulfoxides, serving as an alternative to more complex techniques. rsc.org

The appearance of ECD spectra is highly sensitive to the molecular conformation. mdpi.com Even small changes in the spatial arrangement of the chromophores can lead to significant changes, and in some cases, even mirror-image ECD spectra for the same absolute configuration. mdpi.com Therefore, accurate conformational analysis is a prerequisite for reliable ECD spectral prediction. encyclopedia.pub

Table 2: Comparison of Experimental and Predicted CD Spectral Data for (-)-(S)-1-Naphthyl Methyl Sulfoxide

| Spectral Feature | Experimental Result | Theoretical Prediction |

| Sign of Cotton Effect | Negative | Negative |

| Configurational Assignment | (S) | Confirmed as (S) |

Data based on the findings from Donnoli et al. rsc.orgnih.gov

Investigation of Intermolecular Interactions and Stability

The stability and physical properties of this compound in the condensed phase are governed by a variety of intermolecular interactions. These non-covalent forces dictate how the molecules pack in a crystal lattice and how they interact in solution. mdpi.com The key intermolecular interactions for this compound include:

Dipole-Dipole Interactions: The sulfoxide group (S=O) is highly polar, creating a significant molecular dipole moment. libretexts.org The partially negative oxygen atom and the partially positive sulfur atom lead to strong attractive dipole-dipole interactions between adjacent molecules. These interactions are a primary contributor to the compound's boiling point and solubility characteristics.

C-H···O Hydrogen Bonds: Weak hydrogen bonds can form between the hydrogen atoms of the methyl group or the naphthyl ring and the highly electronegative oxygen atom of the sulfoxide group on a neighboring molecule. nih.gov While weaker than conventional hydrogen bonds, these interactions play a crucial role in determining the specific packing arrangement in the solid state.

π-π Stacking: The planar naphthyl rings can interact through π-π stacking. In the crystal structure of related compounds, these interactions are often observed, where the aromatic rings of adjacent molecules align in a parallel or offset fashion, contributing to the stability of the crystal lattice. mdpi.com

The stability of sulfoxides is also related to the barrier to inversion at the stereogenic sulfur atom. For aryl methyl sulfoxides, this barrier is generally high enough to allow for the isolation of stable enantiomers at room temperature. acs.org Theoretical calculations can be used to estimate the energy barrier for this inversion.

Furthermore, the interaction of this compound with surfaces, such as metal catalysts, is critical in heterogeneous catalysis. Studies on similar sulfoxides adsorbed on gold surfaces have shown that the interaction is complex, involving both the sulfur and oxygen atoms with the metal surface. acs.org The orientation of the molecule on the surface, which is influenced by these intermolecular forces, can affect its reactivity. acs.org

Table 3: Types of Intermolecular Interactions in this compound

| Interaction Type | Description | Key Molecular Features Involved |

| Dipole-Dipole | Attraction between permanent partial charges. | Polar S=O bond |

| London Dispersion | Temporary fluctuating dipoles. | Entire molecule, especially the large naphthyl ring |

| C-H···O Hydrogen Bonds | Weak electrostatic attraction. | C-H bonds (methyl, naphthyl) and sulfoxide oxygen |

| π-π Stacking | Attraction between aromatic rings. | Naphthyl rings |

Theoretical Insights into Chiral Induction Mechanisms in Catalysis

Chiral sulfoxides, including structures related to this compound, have emerged as important ligands in asymmetric catalysis. researchgate.net Theoretical and computational studies provide invaluable insights into how the chirality of the sulfoxide ligand is transferred to the products of a reaction, a process known as chiral induction.

The mechanism of chiral induction in sulfoxide-ligated metal catalysis often involves several key factors that can be elucidated through computational modeling, primarily using DFT:

Steric Hindrance: The bulky naphthyl group creates a well-defined chiral environment around the metal center. Theoretical models can map the steric landscape of the catalyst-substrate complex, showing how the ligand directs the approach of the substrate to a specific face, favoring the formation of one enantiomer over the other.

Electronic Effects and Non-covalent Interactions: Beyond simple steric blocking, subtle non-covalent interactions between the ligand and the substrate in the transition state are critical for enantioselectivity. nih.gov Theoretical studies on related catalytic systems have identified weak interactions, such as C-H···π and C-H···O bonds, as being decisive in controlling the stereochemical outcome. nih.gov These interactions help to lock the substrate into a specific conformation within the chiral pocket of the catalyst during the key bond-forming step.

Ligand Flexibility and Coordination: Chiral sulfoxide ligands can coordinate to a metal center through either the sulfur or the oxygen atom. The preferred coordination mode can influence the geometry and reactivity of the catalyst. Furthermore, some ligands exhibit a "hemilabile" character, where one coordinating group can reversibly dissociate, opening up a coordination site for the substrate. researchgate.net DFT calculations can determine the relative energies of different coordination modes and transition states, explaining the observed reactivity and selectivity. researchgate.net

For example, in asymmetric sulfoxidation reactions catalyzed by chiral Brønsted acids, theoretical calculations have shown that the fitting of the substrate into the chiral cavity of the catalyst and the presence of weak C-H···π and C-H···O interactions are responsible for the observed chiral induction. nih.gov Similarly, in palladium-catalyzed reactions using chiral phosphine-sulfoxide ligands, the side-arm of the ligand and electronic effects (trans effect) have been shown through DFT to be crucial for enantioselectivity. researchgate.net

While specific theoretical studies on this compound as a ligand are not extensively documented in the provided results, the principles derived from studies on similar chiral sulfoxide and phosphine (B1218219) ligands are directly applicable. researchgate.netresearchgate.net These studies consistently show that a combination of steric repulsion and stabilizing non-covalent interactions in the enantioselectivity-determining transition state is the key to effective chiral induction. nih.govacs.org

Advanced Analytical Characterization Techniques for Methyl 1 Naphthyl Sulfoxide Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

High-Resolution NMR spectroscopy is a cornerstone technique for investigating the structure and dynamics of Methyl 1-naphthyl sulfoxide (B87167) in solution.

¹H and ¹³C NMR Spectroscopic Analysis of Relative Stereochemistry

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for determining the relative stereochemistry of molecules. In sulfoxides, the anisotropic effect of the S=O bond and the non-symmetrical nature of the chiral sulfur center lead to distinct chemical shifts for nearby nuclei, providing structural insights. researchgate.net The analysis of chemical shifts (δ) and coupling constants in both ¹H and ¹³C NMR spectra allows for the detailed mapping of the molecule's connectivity and spatial arrangement. nih.gov

For aryl methyl sulfoxides, the chemical shifts of the methyl protons and the aromatic protons are particularly sensitive to the conformation around the C(naphthyl)-S bond. nih.gov Differences in the chemical shifts between diastereomeric forms or conformers can be correlated with the relative orientation of the sulfoxide group and the naphthyl ring. researchgate.net For instance, the oxidation of a corresponding sulfide (B99878) to a sulfoxide induces characteristic shifts in the α- and β-carbons, which can be used to distinguish between diastereoisomers. researchgate.net While specific ¹H and ¹³C NMR data tables for the stereochemical analysis of Methyl 1-naphthyl sulfoxide are often embedded within broader studies, the principles are well-established. The data below is illustrative of typical shifts observed for related aryl methyl sulfoxides.

Table 1: Representative NMR Chemical Shifts for Aryl Methyl Sulfoxides Note: This table is illustrative and values can vary based on solvent and specific substitution.

| Nucleus | Chemical Shift (δ) Range (ppm) | Comments |

| ¹H NMR | ||

| Methyl Protons (S-CH₃) | 2.5 - 3.0 | Position is sensitive to the anisotropic effect of the naphthyl ring. |

| Naphthyl Protons | 7.0 - 8.5 | Complex multiplet patterns, with H-8 often shifted downfield due to proximity to the sulfoxide group. |

| ¹³C NMR | ||

| Methyl Carbon (S-CH₃) | 40 - 45 | A characteristic shift for a methyl group attached to a sulfoxide. bhu.ac.in |

| Naphthyl Carbons | 120 - 145 | The chemical shifts of the quaternary carbon (C-1) and other carbons are influenced by the sulfoxide's electron-withdrawing and anisotropic effects. |

Data compiled from general knowledge of aryl sulfoxide NMR spectra. bhu.ac.inrsc.org

Dynamic NMR for Stereodynamics and Rotational Processes

Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying the rates of conformational changes and rotational processes that are on the NMR timescale. ias.ac.in In molecules like this compound, hindered rotation around the C(naphthyl)-S bond can lead to the existence of stable rotational isomers (atropisomers) at low temperatures. acs.orgnih.gov

DNMR experiments involve recording NMR spectra at various temperatures. At high temperatures, if the rotation is fast, the spectra show averaged signals. As the temperature is lowered, the rotation slows down, and the signals for the individual conformers may broaden, decoalesce, and then sharpen into separate sets of peaks. unibas.it By analyzing the shape of these temperature-dependent spectra (lineshape analysis), it is possible to calculate the activation free energy (ΔG‡) for the rotational barrier. unibas.itunibas.it For hindered naphthyl sulfoxides, these barriers can be significant, sometimes allowing for the separation of the atropisomers at room temperature. acs.org